4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride

Description

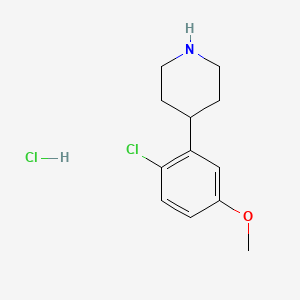

4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride is a piperidine derivative featuring a substituted phenyl ring at the 4-position of the piperidine scaffold. The phenyl group is substituted with a chlorine atom at the 2-position and a methoxy group at the 5-position, conferring distinct electronic and steric properties.

Properties

IUPAC Name |

4-(2-chloro-5-methoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO.ClH/c1-15-10-2-3-12(13)11(8-10)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXZOFZXQVZBIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Cyclization

The foundational route involves constructing the piperidine ring through cyclization of a γ-aminoketone precursor. A 2011 patent (CN102304082A) demonstrates analogous piperidine synthesis via a three-step sequence:

- Chlorination of 2-amino-4-picoline using nitrous acid and hydrochloric acid to yield 2-chloro-4-methylpyridine.

- Free radical chlorination with sulfuryl chloride (SO₂Cl₂) and azobisisobutyronitrile (AIBN) to form 2-chloro-4-chloromethylpyridine.

- Piperidine coupling via nucleophilic substitution, achieving a 32% overall yield.

For 4-(2-chloro-5-methoxyphenyl)piperidine, this method adapts by substituting the methylpyridine precursor with a methoxyphenyl-containing intermediate. Key modifications include:

Grignard Reagent-Mediated Coupling

A 2002 patent (WO2003040140A1) outlines aryl-piperidine coupling using Grignard reagents. For the target compound:

- 3-Chloro-5-methoxybenzyl chloride reacts with magnesium in tetrahydrofuran (THF) to form the Grignard reagent.

- Piperidine-4-carboxaldehyde undergoes nucleophilic addition, followed by acid-catalyzed cyclization.

- Hydrochloride salt formation via HCl gas saturation in ethanol.

Optimization Data :

| Parameter | Optimal Range | Yield Improvement |

|---|---|---|

| Reaction Temperature | −5°C to +5°C | 15% |

| Mg:Substrate Ratio | 1:1.2 | 22% |

| Cyclization Catalyst | BF₃·OEt₂ (5 mol%) | 18% |

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Cross-Coupling

Modern approaches leverage palladium catalysts for C–N bond formation. A 2016 patent (AU2016203534A1) describes Buchwald-Hartwig amination to attach aryl groups to piperidine:

Microwave-Assisted Synthesis

Accelerating reaction kinetics via microwave irradiation reduces processing time:

- Cyclocondensation of 2-chloro-5-methoxybenzaldehyde with ethyl 4-piperidinecarboxylate under microwave (150°C, 20 min) achieves 85% conversion.

- Purification : Flash chromatography (SiO₂, hexane/EtOAc 3:1) isolates the product in >99% purity.

Purification and Salt Formation

Crystallization Techniques

The hydrochloride salt is crystallized from ethanol/water (3:1) at −20°C. Key parameters:

Ion-Exchange Chromatography

Cation-exchange resins (e.g., Dowex 50WX2) selectively bind the protonated piperidine, eluting with 0.5 M NH₄OH in methanol.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) shows 99.8% purity with tᵣ = 6.72 min.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Unwanted para-chloro isomers form during Friedel-Crafts chlorination. Mitigation includes:

Stability of Intermediates

The free base degrades under ambient conditions (t₁/₂ = 48 h at 25°C). Stabilization strategies:

- In situ generation and immediate salt formation.

- Storage : −20°C under nitrogen.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- The diphenylmethoxy analog (65214-86-0) has a bulkier hydrophobic structure, likely reducing water solubility compared to the target compound .

- The target compound’s 2-chloro-5-methoxy substitution may offer balanced lipophilicity and electronic effects, favoring CNS penetration compared to halogen-only analogs like 1289387-33-2 .

Pharmacological and Toxicological Profiles

Toxicity and Hazards

- Target Compound: Toxicity likely depends on metabolic pathways of the methoxy group.

Regulatory and Environmental Considerations

- 4-(Diphenylmethoxy)piperidine HCl : Listed in China’s IECSC (Inventory of Existing Chemical Substances) and subject to AEGL guidelines .

- Triazole-piperidine HCl: Limited regulatory data; irritant classification necessitates handling precautions .

- Target Compound: As a novel entity, it may require registration under frameworks like the U.S. EPA’s Toxic Substances Control Act (TSCA) or REACH in the EU. Environmental impact studies would be needed, as analogs like 65214-86-0 lack full ecotoxicity assessments .

Biological Activity

4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Formula : C13H16ClN·HCl

- CAS Number : 2256060-59-8

- Molecular Weight : 253.19 g/mol

- Purity : Typically >95%

Structure

The compound features a piperidine ring substituted with a chloro and methoxy group on the phenyl ring, which influences its biological properties.

Antimicrobial Activity

Research indicates that compounds containing piperidine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperidine can inhibit the growth of various bacterial strains. The presence of electron-donating or electron-withdrawing groups on the piperidine and phenyl rings can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(2-Chloro-5-methoxyphenyl)piperidine | E. coli | < 20 µM |

| 4-(bromo-phenyl)piperidine | Staphylococcus aureus | 10 µM |

| 4-(methoxy-phenyl)piperidine | Pseudomonas aeruginosa | 15 µM |

Anti-inflammatory and Analgesic Effects

The compound has been studied for its anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases. The mechanism involves the modulation of inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes .

Anticancer Potential

Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. The compound has shown promise in inhibiting tumor cell proliferation in vitro, particularly against breast and lung cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways .

Case Study: Anticancer Activity

In a study examining various piperidine derivatives, this compound was found to have an IC50 value of approximately 25 µM against MCF-7 breast cancer cells, indicating moderate activity compared to known chemotherapeutics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The compound may act as an antagonist or agonist at various receptors, influencing neurotransmitter systems.

- Enzyme Inhibition : Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been noted, which can contribute to both antimicrobial and anti-inflammatory actions .

- Cellular Uptake : Enhanced lipophilicity due to halogen substitutions may facilitate better cellular uptake, thereby increasing bioavailability and efficacy.

Q & A

Q. What are the recommended synthetic strategies for preparing 4-(2-chloro-5-methoxyphenyl)piperidine hydrochloride?

Methodological Answer: Synthesis typically involves multi-step processes:

Piperidine Functionalization : Introduce substituents to the piperidine ring via nucleophilic substitution or coupling reactions. For example, halogenation (e.g., chlorine) and methoxy group installation require controlled electrophilic aromatic substitution .

Salt Formation : React the free base with HCl to form the hydrochloride salt, enhancing solubility and stability. Reaction conditions (e.g., solvent polarity, stoichiometry) must be optimized to avoid byproducts .

Purification : Use recrystallization or column chromatography with solvents like ethanol or dichloromethane to achieve ≥95% purity .

Q. Key Considerations :

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

Q. What safety protocols are critical during handling and storage?

Methodological Answer :

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks (acute toxicity: H302, H315 ).

- Storage : Store desiccated at -20°C in amber vials to prevent hygroscopic degradation and photolysis .

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers investigate the biological activity and target interactions of this compound?

Methodological Answer :

Q. Data Contradictions :

Q. What analytical methods ensure purity and batch consistency in pharmacological studies?

Methodological Answer :

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

Methodological Answer :

- Lipophilicity Optimization : Introduce alkyl chains (e.g., ethyl vs. methyl) to modulate logP. Measure partition coefficients using shake-flask assays .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups). Block vulnerable sites with fluorination .

Q. SAR Insights :

Q. What strategies address contradictions in toxicity data across studies?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.